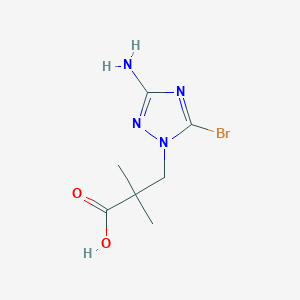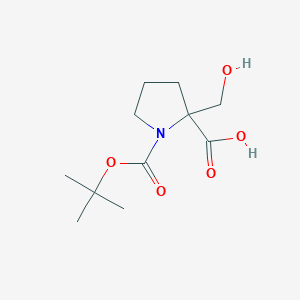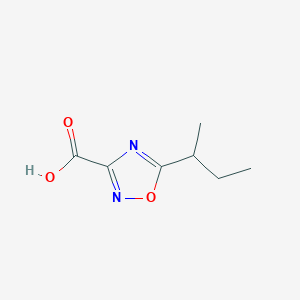![molecular formula C7H10N4O2 B13076368 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of pyrrolooxazinetriones with diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction typically takes 40-60 minutes until the bright red color of the starting material disappears, indicating the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential use in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Uniqueness
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one is unique due to its specific structural features and the presence of a hydroxyethyl group, which can influence its chemical reactivity and biological activity. Its diverse range of applications in various fields also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H10N4O2 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H10N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h9,12H,1-4H2 |
InChI-Schlüssel |
DGRQJMYMIUVXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC(=O)CN=C2N(N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)

![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)






![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)


![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
